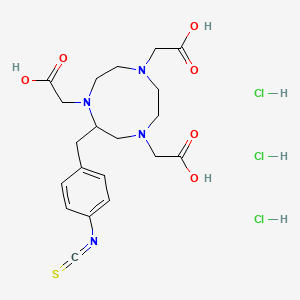

p-SCN-Bn-NOTA trihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H29Cl3N4O6S |

|---|---|

Molecular Weight |

559.9 g/mol |

IUPAC Name |

2-[4,7-bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid;trihydrochloride |

InChI |

InChI=1S/C20H26N4O6S.3ClH/c25-18(26)11-22-5-6-23(12-19(27)28)10-17(24(8-7-22)13-20(29)30)9-15-1-3-16(4-2-15)21-14-31;;;/h1-4,17H,5-13H2,(H,25,26)(H,27,28)(H,29,30);3*1H |

InChI Key |

UJYWTIBZBSADFF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O.Cl.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to p-SCN-Bn-NOTA Trihydrochloride for Researchers and Drug Development Professionals

Introduction

p-SCN-Bn-NOTA trihydrochloride, also known as S-2-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid trihydrochloride, is a macrocyclic, bifunctional chelating agent (BFC) pivotal in the advancement of radiopharmaceuticals.[1][2] Its structure features two key components: the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) cage, which forms highly stable complexes with radiometals, and a p-isothiocyanato-benzyl (SCN-Bn) group, which allows for covalent conjugation to biomolecules. This dual functionality makes it an essential tool for developing targeted imaging agents for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), as well as for targeted radionuclide therapies.[3][4]

The NOTA core is particularly well-suited for chelating trivalent metals like Gallium-68 (B1239309) (⁶⁸Ga) and divalent metals such as Copper-64 (⁶⁴Cu) with exceptional thermodynamic stability and kinetic inertness.[2][3] This stability is crucial for in vivo applications, as it minimizes the premature release of the radionuclide, which could lead to off-target radiation exposure and diminished imaging quality.[3] The isothiocyanate group readily reacts with primary amines on peptides, antibodies, and other targeting vectors, forming a stable thiourea (B124793) bond.[5][6] This robust conjugation chemistry enables the precise attachment of the radiometal-chelator complex to a targeting moiety designed to bind to specific biological targets, such as cancer-associated receptors like the Gastrin-Releasing Peptide Receptor (GRPR) and the Epidermal Growth Factor Receptor (EGFR).[1][7]

Core Applications

The primary application of p-SCN-Bn-NOTA lies in the development of radiolabeled biomolecules for:

-

Targeted Cancer Imaging: By conjugating p-SCN-Bn-NOTA to antibodies or peptides that target tumor-specific antigens or receptors, researchers can create PET tracers that non-invasively visualize and quantify the expression of these targets in vivo.[4] This is invaluable for cancer diagnosis, staging, and monitoring treatment response.[6]

-

Theranostics: The versatility of the NOTA chelator allows for the complexation of both diagnostic (e.g., ⁶⁸Ga, ⁶⁴Cu) and therapeutic (e.g., Lutetium-177, Actinium-225) radionuclides.[3][5] This enables a "theranostic" approach, where the same targeting molecule can be used for both imaging and therapy, facilitating personalized medicine.

-

Pharmacokinetic Studies: Radiolabeling a drug candidate or targeting vector with a p-SCN-Bn-NOTA-chelated radionuclide allows for the precise tracking of its biodistribution, accumulation in target tissues, and clearance from the body.[5]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₀H₂₆N₄O₆S·3HCl |

| Molecular Weight | 559.9 g/mol |

| Appearance | Off-white to Beige Solid |

| Solubility | Soluble in Aqueous Acid (Slightly), Water (Very Slightly) |

| Storage | Store at -20°C |

Table 2: Comparative Data for ⁶⁸Ga and ⁶⁴Cu Chelation with NOTA

| Parameter | ⁶⁸Ga-NOTA | ⁶⁴Cu-NOTA |

| Thermodynamic Stability (log K) | ~30.98 - 31.0[8] | ~21.6 - 23.33[3] |

| Typical Labeling pH | 3.5 - 5.5[3] | 5.5 - 7.2[3] |

| Typical Labeling Temperature | Room Temperature to 95°C[3] | Room Temperature to 95°C[3] |

| Typical Labeling Time | 5 - 15 minutes[3][9] | 10 - 30 minutes[3] |

| Typical Radiochemical Yield | >95%[3][10] | >95%[3] |

Table 3: Quantitative Data for Selected p-SCN-Bn-NOTA Conjugates

| Conjugate | Target | IC₅₀ (nM) | Cell Line | Radionuclide | Reference |

| NOTA-Bn-SCN-Aoc-BN(7-14) | GRPR | 1.4 | PC-3 | ⁶⁴Cu | [11][12] |

| NOTA-PEG-BBN(6–14) | GRPR | 1.27 ± 0.95 | T47D | ⁶⁴Cu / ⁶⁸Ga | [7] |

| ⁶⁸Ga-2 (NOTA-based) | PSMA | N/A | PC3 PIP | ⁶⁸Ga | [13][14] |

| NOTA-2Rs15d | HER2 | N/A | SK-OV-3 | ⁶⁸Ga | [6] |

Experimental Protocols

Protocol 1: Conjugation of p-SCN-Bn-NOTA to a Peptide/Antibody

This protocol provides a general methodology for conjugating p-SCN-Bn-NOTA to a biomolecule containing primary amines (e.g., lysine (B10760008) residues). Optimization of molar excess, pH, and incubation time may be required for specific molecules.

-

Buffer Preparation: Prepare a 0.05 M sodium carbonate or sodium bicarbonate buffer and adjust the pH to 8.7-9.0.[6][15]

-

Biomolecule Preparation: Dissolve the peptide or antibody in the prepared buffer to a concentration of 1-3 mg/mL.[6][16]

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of p-SCN-Bn-NOTA (dissolved in a small amount of buffer or an appropriate organic solvent like DMF if necessary) to the biomolecule solution.[6][12][16]

-

Incubation: Incubate the reaction mixture for 2-15 hours at room temperature with gentle stirring.[6][12][17]

-

Quenching (Optional): The reaction can be quenched by adjusting the pH to ~7.0 with dilute HCl.[6]

-

Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) with an appropriate eluent (e.g., 0.1 M ammonium (B1175870) acetate (B1210297), pH 7.0).[6]

-

Characterization: Determine the number of chelators per biomolecule using techniques such as ESI-Q-TOF mass spectrometry.[6]

Protocol 2: Radiolabeling of a NOTA-Conjugate with Gallium-68 (⁶⁸Ga)

This protocol outlines a typical procedure for radiolabeling a NOTA-conjugated biomolecule with ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator.

-

⁶⁸Ga Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M to 0.6 M HCl.[6][9] The eluate can be fractionated to increase the activity concentration.[9]

-

Buffer Addition: To a reaction vial containing the NOTA-conjugated biomolecule (typically 1-10 nmol), add a suitable buffer such as sodium acetate or HEPES to adjust the pH to a range of 3.5-5.5.[3]

-

Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the vial containing the conjugate and buffer.

-

Incubation: Incubate the reaction mixture for 5-15 minutes at a temperature ranging from room temperature to 95°C. For many NOTA conjugates, labeling is efficient at room temperature.[3][16]

-

Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC.[6] A typical RCP should be >95%.

-

Purification (if necessary): If significant amounts of unchelated ⁶⁸Ga are present, the product can be purified using a C18 Sep-Pak cartridge.

Mandatory Visualization

Caption: General workflow for creating a ⁶⁸Ga-labeled PET tracer.

Caption: Targeted binding and internalization of a NOTA-based radiotracer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Positron Emission Tomographic Imaging of Copper 64– and Gallium 68–Labeled Chelator Conjugates of the Somatostatin Agonist Tyr3-Octreotate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. p-SCN-Bn-NOTA | AxisPharm [axispharm.com]

- 5. researchgate.net [researchgate.net]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. GRPR-targeting radiotheranostics for breast cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. In vitro and in vivo evaluation of a 64Cu-labeled NOTA-Bn-SCN-Aoc-bombesin analogue in gastrin-releasing peptide receptor expressing prostate cancer [inis.iaea.org]

- 12. In Vitro and In Vivo Evaluation of a 64Cu-Labeled NOTA-Bn-SCN-Aoc-Bombesin Analogue in Gastrin-Releasing Peptide Receptor Expressing Prostate Cancer: 64Cu- NOTA-Bn-SCN-Aoc-Bombesin in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 68Ga-Labeling: Laying the Foundation for an Anti-Radiolytic Formulation for NOTA-sdAb PET Tracers [mdpi.com]

The Core Mechanism of p-SCN-Bn-NOTA: An In-Depth Technical Guide for Researchers

Introduction

In the landscape of modern molecular imaging and targeted radionuclide therapy, the choice of a suitable chelator is paramount to the successful development of novel radiopharmaceuticals. The bifunctional chelator p-SCN-Bn-NOTA (S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid) has emerged as a cornerstone technology, enabling the stable incorporation of radiometals into a wide array of targeting biomolecules such as antibodies and peptides.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of p-SCN-Bn-NOTA as a chelator, detailing its coordination chemistry, experimental protocols for its use, and quantitative data to inform its application in research and drug development.

The Chelation Mechanism and Coordination Chemistry of the NOTA Core

The remarkable chelating properties of p-SCN-Bn-NOTA are conferred by its 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) core. This macrocyclic structure provides a pre-organized cavity that is exceptionally well-suited for coordinating with a variety of metal ions, particularly trivalent metals like Gallium(III) and divalent metals like Copper(II).[3] The coordination of a metal ion by the NOTA macrocycle involves the three nitrogen atoms of the triazacyclononane ring and the three carboxylate oxygen atoms from the pendant acetic acid arms. This results in a hexadentate chelation, forming a highly stable, cage-like structure that effectively encapsulates the metal ion.[3]

The isothiocyanate group (-SCN) attached via a benzyl (B1604629) linker provides the bifunctionality of the molecule, allowing for covalent conjugation to primary amines on biomolecules through the formation of a stable thiourea (B124793) bond.[2]

Quantitative Data: Stability and Radiolabeling Parameters

The thermodynamic stability of the metal-chelator complex is a critical parameter for in vivo applications, as it dictates the resistance of the complex to demetallation. The stability is quantified by the stability constant (log K). While specific stability constants for p-SCN-Bn-NOTA are not extensively reported, the values for the parent NOTA chelator provide a strong indication of its performance.

| Parameter | 68Ga-NOTA | 64Cu-NOTA | Reference |

| Thermodynamic Stability (log K) | ~31.1 | ~21.6 - 23.33 | [3][4] |

| Typical Labeling pH | 3.5 - 5.5 | 5.5 - 7.2 | [3] |

| Typical Labeling Temperature | Room Temperature to 95°C | Room Temperature to 95°C | [3] |

| Typical Labeling Time | 5 - 15 minutes | 10 - 30 minutes | [3] |

| Typical Radiochemical Yield | >95% | >95% | [3] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of p-SCN-Bn-NOTA in the laboratory. The following sections provide standardized protocols for conjugation and radiolabeling.

Conjugation of p-SCN-Bn-NOTA to Antibodies

This protocol describes the conjugation of p-SCN-Bn-NOTA to an antibody, such as Trastuzumab, via the formation of a thiourea linkage with lysine (B10760008) residues.

Materials:

-

Antibody (e.g., Trastuzumab) solution

-

p-SCN-Bn-NOTA

-

0.1 M Sodium Bicarbonate buffer (pH 8.7) or HEPES buffer

-

0.1 M Ammonium (B1175870) Acetate (B1210297) buffer (pH 6)

-

Vivaspin-20 filter (or similar size-exclusion chromatography system)

-

PD-10 desalting column

Procedure:

-

Prepare the antibody solution at a suitable concentration (e.g., 5 mg/mL) in 0.1 M sodium bicarbonate buffer (pH 8.7) or HEPES buffer.[1]

-

Dissolve p-SCN-Bn-NOTA in ethanol to a known concentration.

-

Add a 20-fold molar excess of the p-SCN-Bn-NOTA solution dropwise to the antibody solution while gently vortexing.[1]

-

Incubate the reaction mixture overnight at 4°C with gentle agitation.[1]

-

Purify the resulting NOTA-antibody conjugate by exchanging the buffer to 0.1 M ammonium acetate (pH 6) and concentrating the solution using a Vivaspin-20 filter or a PD-10 desalting column.[1]

-

Determine the number of chelators per antibody molecule using techniques such as MALDI-TOF mass spectrometry.

Conjugation of p-SCN-Bn-NOTA to Peptides

This protocol outlines the conjugation of p-SCN-Bn-NOTA to a peptide containing a primary amine.

Materials:

-

Peptide with a primary amine

-

p-SCN-Bn-NOTA

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Diisopropylethylamine (DIPEA)

-

Acetic acid

-

Water

-

Preparative HPLC system

Procedure:

-

Dissolve the peptide and a slight molar excess of DIPEA in DMSO.[5]

-

Add a molar equivalent of p-SCN-Bn-NOTA to the peptide solution.[5]

-

Allow the reaction to proceed at room temperature for 2 hours.[5]

-

Quench the reaction by adding acetic acid in water.[5]

-

Purify the NOTA-peptide conjugate using preparative HPLC.

-

Confirm the identity and purity of the product by analytical HPLC and mass spectrometry.[5]

Radiolabeling of NOTA-Conjugates with 68Ga

This protocol details the radiolabeling of a NOTA-conjugated biomolecule with Gallium-68.

Materials:

-

NOTA-conjugated antibody or peptide

-

68GaCl3 eluted from a 68Ge/68Ga generator

-

Sodium acetate buffer (pH 4.0 - 4.5)

-

C18 Sep-Pak cartridge for purification (optional)

-

ITLC strips and radio-TLC scanner

-

HPLC system with a radioactivity detector

Procedure:

-

To a reaction vial, add the NOTA-conjugated biomolecule (typically in the µg range).

-

Add the 68GaCl3 eluate.

-

Adjust the pH of the reaction mixture to 4.0-4.5 using sodium acetate buffer.

-

Incubate the reaction at room temperature or with gentle heating (e.g., 95°C) for 5-10 minutes.[6]

-

(Optional) Purify the radiolabeled conjugate using a C18 Sep-Pak cartridge to remove unchelated 68Ga.

-

Determine the radiochemical purity using ITLC and/or radio-HPLC.[7][8]

Radiolabeling of NOTA-Conjugates with 64Cu

This protocol describes the radiolabeling of a NOTA-conjugated biomolecule with Copper-64.

Materials:

-

NOTA-conjugated antibody or peptide

-

[64Cu]CuCl2

-

Ammonium acetate buffer (pH 5.5 - 6.5)

-

ITLC strips and radio-TLC scanner

-

HPLC system with a radioactivity detector

Procedure:

-

Mix the NOTA-conjugated biomolecule (e.g., 1 mg of NOTA-trastuzumab) with [64Cu]CuCl2 (e.g., 74 MBq).[1]

-

Adjust the pH to 5.5-6.5 with ammonium acetate buffer.

-

Incubate the reaction mixture for 1 hour at room temperature with constant agitation.[1]

-

Determine the radiochemical purity using ITLC and/or radio-HPLC.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key workflows and the logical application of p-SCN-Bn-NOTA in the development of radiopharmaceuticals.

Conclusion

p-SCN-Bn-NOTA stands as a versatile and robust bifunctional chelator that has significantly advanced the field of radiopharmaceutical sciences. Its core NOTA macrocycle provides exceptional thermodynamic stability and kinetic inertness for a range of medically relevant radionuclides, while the isothiocyanate functional group allows for straightforward and efficient conjugation to biomolecules. The detailed protocols and quantitative data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the capabilities of p-SCN-Bn-NOTA in their pursuit of novel diagnostic and therapeutic agents. The continued application of this chelator promises to fuel further innovation in personalized medicine.

References

- 1. Methods for the Production of Radiolabeled Bioagents for ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p-SCN-Bn-NOTA | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Optimized production and quality control of 68Ga-DOTATATE [irjnm.tums.ac.ir]

- 7. irjnm.tums.ac.ir [irjnm.tums.ac.ir]

- 8. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Bifunctional Chelating Agents for Nuclear Medicine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of nuclear medicine, the precise delivery of radionuclides to target tissues is paramount for both diagnostic imaging and therapeutic applications. Bifunctional chelating agents (BFCAs) are the cornerstone of modern radiopharmaceutical design, providing a stable link between a metallic radionuclide and a targeting biomolecule, such as a monoclonal antibody or peptide.[1] This technical guide provides a comprehensive overview of the core principles of BFCAs, their classification, selection criteria for specific radionuclides, and detailed experimental protocols for their use in the development of novel radiopharmaceuticals.

A bifunctional chelator is a molecule with two distinct functional units: a strong metal-chelating moiety that securely sequesters a radiometal ion and a reactive functional group that allows for covalent conjugation to a biomolecule.[2] The careful selection of a BFCA is critical as it directly impacts the stability, pharmacokinetics, and overall performance of the resulting radiopharmaceutical.[1]

Types of Bifunctional Chelators

BFCAs are broadly categorized into two main classes based on their chemical structure: acyclic (linear) and macrocyclic chelators. The choice between these structures is primarily dictated by the coordination chemistry of the selected radiometal.

Acyclic Chelators: These open-chain molecules offer flexibility in coordinating with a metal ion. A key advantage of acyclic chelators is their generally faster radiolabeling kinetics. Common examples include derivatives of:

-

Diethylenetriaminepentaacetic acid (DTPA): Widely used for a variety of radiometals, including Indium-111 and Lutetium-177.[3][4]

-

Desferrioxamine (DFO): The gold standard for chelating Zirconium-89.[5]

Macrocyclic Chelators: These cyclic molecules feature a pre-organized cavity of donor atoms, which typically leads to the formation of thermodynamically more stable and kinetically inert radiometal complexes.[2] This enhanced stability is crucial for minimizing the in vivo release of the radionuclide.[2] Prominent examples include:

-

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A versatile chelator for a wide range of radiometals, including Gallium-68 (B1239309) and Lutetium-177.[1][6]

-

1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA): Particularly well-suited for Gallium-68, forming highly stable complexes.[7][8]

Selection of Bifunctional Chelators for Common Radionuclides

The selection of an appropriate BFCA is a critical decision in the design of a radiopharmaceutical. The choice is primarily governed by the chemical properties of the radionuclide, particularly its ionic radius and preferred coordination number.

Gallium-68 (⁶⁸Ga)

A positron-emitting radionuclide with a short half-life (68 minutes), making it ideal for Positron Emission Tomography (PET) imaging.[2] Ga(III) is a hard Lewis acid and typically forms stable complexes with hexadentate chelators.

-

NOTA and its derivatives: Considered the "gold standard" for ⁶⁸Ga due to the formation of highly stable complexes with rapid labeling kinetics at room temperature.[8][9]

-

DOTA and its derivatives: Also widely used, though they often require heating to achieve optimal radiolabeling yields.[6]

-

Acyclic chelators (e.g., HBED-CC): Offer fast labeling kinetics but may have lower in vivo stability compared to macrocyclic chelators.[10]

Lutetium-177 (¹⁷⁷Lu)

A beta-emitting radionuclide with a longer half-life (6.7 days), making it suitable for targeted radionuclide therapy.[11] Lu(III) is a lanthanide and prefers octadentate chelators with carboxylate donor groups.

-

DOTA and its derivatives: The most commonly used chelators for ¹⁷⁷Lu, forming highly stable and kinetically inert complexes.[11][12]

-

DTPA and its derivatives: Acyclic alternatives that can also be used, though their complexes may be less stable in vivo compared to DOTA.[4][12]

Zirconium-89 (⁸⁹Zr)

A positron-emitting radionuclide with a long half-life (78.4 hours), which is well-matched to the biological half-life of monoclonal antibodies for immuno-PET imaging.[5] Zr(IV) is a large, hard cation that requires an octadentate chelator.

-

Desferrioxamine (DFO): The most widely used chelator for ⁸⁹Zr.[5] However, concerns exist regarding the in vivo stability of the [⁸⁹Zr]Zr-DFO complex, with some studies showing release of ⁸⁹Zr and uptake in bone.[13]

-

Novel Chelators: Research is ongoing to develop more stable chelators for ⁸⁹Zr, including derivatives of DFO and novel macrocyclic structures.[5]

Actinium-225 (²²⁵Ac)

An alpha-emitting radionuclide with a 10-day half-life, making it a highly potent candidate for targeted alpha therapy.[14] The large ionic radius of Ac(III) necessitates chelators with a high denticity (typically 9 or 10 donor atoms).

-

DOTA: While used, it is not ideal as it does not fully encapsulate the large Ac³⁺ ion, leading to potential in vivo instability.

-

Macropa and other macrocycles: Larger macrocyclic chelators like macropa have shown promise in forming more stable complexes with ²²⁵Ac.[14]

Quantitative Data on Bifunctional Chelators

The selection of a BFCA is often guided by quantitative data on the stability of the radiometal complex and the efficiency of the radiolabeling process.

Table 1: Thermodynamic Stability Constants (log K) of Selected Radiometal-Chelator Complexes

| Chelator | Radionuclide | log K | Reference(s) |

| DOTA | ⁶⁸Ga | ~31.0 | [15] |

| NOTA | ⁶⁸Ga | ~31.0 | [15] |

| DTPA | ⁶⁸Ga | ~29.0 | [15] |

| DOTA | ¹⁷⁷Lu | ~21.49 | [16] |

| DTPA | ¹⁷⁷Lu | - | - |

| DFO | ⁸⁹Zr | ~49.1 | [17] |

| DFO* | ⁸⁹Zr | ~51.56 | [18] |

| CTH36 | ⁸⁹Zr | ~52.84 | [18] |

| Macropa | ²²⁵Ac | - | [11] |

| EDTA | ²²⁵Ac | 14.22 | [11] |

Table 2: Comparative Radiolabeling Efficiencies of Bifunctional Chelators

| Chelator | Radionuclide | Biomolecule | Conditions (Temp, Time, pH) | Radiolabeling Yield (%) | Reference(s) |

| p-SCN-Bn-DOTA | ⁶⁴Cu | Rituximab | 25°C, 20 min, various conc. | >90% at 1µM | [14] |

| p-SCN-Bn-NOTA | ⁶⁴Cu | Rituximab | 25°C, 20 min, various conc. | >90% at 125nM | [14] |

| DOTA-peptide | ⁶⁸Ga | Peptide | 95°C, 10-15 min, pH 3-4 | >95% | [6] |

| DFO-Trastuzumab | ⁸⁹Zr | Trastuzumab | 37°C, 1 hr, pH 7.4 | >90% | [19] |

| DOTA-Trastuzumab | ¹⁷⁷Lu | Trastuzumab | 37°C, 30 min, pH ~5.5 | >95% | [20] |

Table 3: Comparative in Vivo Biodistribution of Radiolabeled Antibodies with Different Chelators (%ID/g)

| Radiopharmaceutical | Organ | 24 h | 48 h | 72 h | 144 h | Reference(s) |

| [¹¹¹In]In-DTPA-Trastuzumab | Blood | 16.5±2.1 | 11.2±1.5 | 7.8±1.1 | - | [3] |

| Tumor | 21.3±3.5 | 25.1±4.2 | 23.9±3.8 | - | [3] | |

| Liver | 10.2±1.3 | 8.9±1.2 | 7.5±1.0 | - | [3] | |

| Bone | 2.1±0.4 | 2.8±0.5 | 3.5±0.6 | - | [3] | |

| [¹⁷⁷Lu]Lu-DOTA-Trastuzumab | Blood | 18.2±2.5 | 14.5±1.9 | 10.1±1.4 | - | [3] |

| Tumor | 19.8±2.9 | 23.4±3.7 | 26.1±4.1 | - | [3] | |

| Liver | 8.5±1.1 | 7.1±0.9 | 6.2±0.8 | - | [3] | |

| Bone | 1.2±0.2 | 1.1±0.2 | 1.0±0.1 | - | [3] | |

| [⁸⁹Zr]Zr-DFO-Trastuzumab | Blood | 15.3±1.8 | - | 7.9±1.1 | 3.2±0.5 | [8] |

| Tumor | 30.1±4.5 | - | 45.2±6.8 | 50.3±7.5 | [8] | |

| Bone | 3.1±0.5 | - | 4.5±0.7 | 5.8±0.9 | [8] | |

| [⁸⁹Zr]Zr-DOTA-Trastuzumab | Blood | 14.9±2.2 | - | 8.1±1.2 | 3.5±0.6 | [8] |

| Tumor | 28.9±4.3 | - | 43.8±6.6 | 48.9±7.3 | [8] | |

| Bone | 1.5±0.3 | - | 1.8±0.3 | 2.1±0.4 | [8] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful development of radiopharmaceuticals. The following sections provide methodologies for key experimental procedures.

Protocol 1: Conjugation of a Bifunctional Chelator to a Monoclonal Antibody using an NHS Ester

This protocol describes a general method for conjugating a bifunctional chelator containing an N-hydroxysuccinimide (NHS) ester functional group (e.g., DOTA-NHS-ester) to the lysine (B10760008) residues of a monoclonal antibody (mAb).

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Bifunctional chelator-NHS ester (e.g., DOTA-NHS-ester)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

-

Size-exclusion chromatography (SEC) column (e.g., PD-10)

-

Spectrophotometer

Procedure:

-

Antibody Preparation: Buffer exchange the mAb into the reaction buffer to a final concentration of 5-10 mg/mL.

-

Chelator Preparation: Dissolve the bifunctional chelator-NHS ester in anhydrous DMSO to a concentration of 10-20 mg/mL immediately before use.

-

Conjugation Reaction: Add the chelator solution to the antibody solution at a specific molar ratio (e.g., 10:1 to 20:1 chelator:mAb). Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Purification: Remove the unreacted chelator and byproducts by passing the reaction mixture through a pre-equilibrated SEC column. Collect the fractions containing the purified antibody-chelator conjugate.

-

Characterization:

-

Determine the protein concentration of the conjugate using a spectrophotometer (e.g., measuring absorbance at 280 nm).

-

The number of chelators per antibody can be determined using various methods, including mass spectrometry or by radiolabeling with a known amount of radionuclide followed by activity measurement.

-

Protocol 2: Radiolabeling of a DOTA-conjugated Peptide with Gallium-68

This protocol outlines the radiolabeling of a DOTA-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl

-

DOTA-conjugated peptide (e.g., DOTATATE)

-

Reaction buffer (e.g., 1 M sodium acetate, pH 4.5)

-

Sterile water for injection (SWFI)

-

Heating block

-

Radio-TLC system (e.g., ITLC-SG strips and a suitable mobile phase)

-

Dose calibrator

-

Sterile filters (0.22 µm)

Procedure:

-

Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

-

Reaction Mixture Preparation: In a sterile reaction vial, combine the DOTA-conjugated peptide (e.g., 10-20 µg) and the reaction buffer. Add the ⁶⁸GaCl₃ eluate to the reaction vial.

-

Radiolabeling: Incubate the reaction mixture in a heating block at 95°C for 10-15 minutes.[6]

-

Quality Control:

-

Determine the radiochemical purity (RCP) using a radio-TLC system. The radiolabeled peptide should remain at the origin, while free ⁶⁸Ga will migrate with the solvent front.

-

RCP (%) = (Activity of radiolabeled peptide / (Activity of radiolabeled peptide + Activity of free ⁶⁸Ga)) x 100.

-

-

Final Formulation: After incubation, allow the vial to cool to room temperature. Add SWFI to achieve the desired final volume and radioactivity concentration. Pass the final product through a 0.22 µm sterile filter into a sterile collection vial.

Protocol 3: Radiolabeling of a DFO-conjugated Antibody with Zirconium-89

This protocol details the radiolabeling of a DFO-conjugated antibody with ⁸⁹Zr.

Materials:

-

⁸⁹Zr-oxalate

-

DFO-conjugated antibody

-

Reaction buffer (e.g., 0.5 M HEPES, pH 7.0-7.5)

-

1 M Na₂CO₃

-

Size-exclusion chromatography (SEC) column (e.g., PD-10)

-

Radio-TLC system

-

Dose calibrator

Procedure:

-

Neutralization of ⁸⁹Zr: In a microcentrifuge tube, add the ⁸⁹Zr-oxalate solution. Neutralize the solution to a pH of 7.0-7.5 by the careful addition of 1 M Na₂CO₃.[13]

-

Radiolabeling Reaction: Add the DFO-conjugated antibody to the neutralized ⁸⁹Zr solution. Adjust the final volume with the reaction buffer. Incubate the reaction mixture for 60 minutes at room temperature with gentle agitation.[13]

-

Purification: Purify the radiolabeled antibody using an SEC column to remove any unchelated ⁸⁹Zr.

-

Quality Control: Determine the radiochemical purity using radio-TLC. The radiolabeled antibody will remain at the origin, while free ⁸⁹Zr will migrate with the solvent front.

Protocol 4: In Vitro Serum Stability Assay

This protocol is used to assess the stability of a radiolabeled biomolecule in human serum.

Materials:

-

Radiolabeled biomolecule

-

Human serum

-

Incubator (37°C)

-

Analytical method for separation (e.g., ITLC, HPLC, or SEC)

-

Gamma counter or radio-detector

Procedure:

-

Incubation: Add a small volume of the radiolabeled compound to a vial containing human serum. Incubate the mixture at 37°C.

-

Time-Point Sampling: At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.

-

Analysis: Analyze the aliquot using a suitable method to determine the percentage of radioactivity still attached to the biomolecule. For example, ITLC can be used to separate the intact radiolabeled antibody (at the origin) from any released radiometal-chelate complex or free radiometal (which may migrate).

-

Calculation: Calculate the percentage of intact radiolabeled biomolecule at each time point.

Visualizations: Workflows and Signaling Pathways

Visual representations of complex processes are invaluable for understanding and communication in scientific research. The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and a relevant signaling pathway in the context of bifunctional chelators and radiopharmaceuticals.

Caption: Logical workflow for selecting a bifunctional chelator.

Caption: Experimental workflow for antibody conjugation.

Caption: Preclinical evaluation workflow for a new radiopharmaceutical.

Caption: Simplified HER2 signaling pathway targeted by radiolabeled Trastuzumab.

Caption: Simplified Somatostatin Receptor signaling pathway.

Conclusion

Bifunctional chelating agents are indispensable tools in the design and development of targeted radiopharmaceuticals. The selection of the appropriate BFCA, based on the properties of the radionuclide and the targeting biomolecule, is a critical determinant of the success of a radiopharmaceutical in preclinical and clinical settings. This technical guide has provided an in-depth overview of the fundamental aspects of BFCAs, including their classification, selection criteria, and detailed experimental protocols. The provided quantitative data and workflow diagrams are intended to serve as a valuable resource for researchers and scientists in this exciting and rapidly advancing field. As our understanding of coordination chemistry and cancer biology deepens, the development of novel and improved BFCAs will continue to drive innovation in nuclear medicine, leading to more effective diagnostic and therapeutic agents for a wide range of diseases.

References

- 1. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1--molecular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular imaging of HER2 receptor: Targeting HER2 for imaging and therapy in nuclear medicine [frontiersin.org]

- 5. Recent Advances in Zirconium-89 Chelator Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. biorxiv.org [biorxiv.org]

- 9. youtube.com [youtube.com]

- 10. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Actinium-225 for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting HER2 signaling pathway for radiosensitization: alternative strategy for therapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Side-by-Side Comparison of Five Chelators for 89Zr-Labeling of Biomolecules: Investigation of Chemical/Radiochemical Properties and Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. urologytimes.com [urologytimes.com]

- 20. precisionmedicineonline.com [precisionmedicineonline.com]

Introduction: The Crucial Role of Chelators in Radiopharmaceutical Development

An In-depth Technical Guide to the Role of NOTA Chelators in Radiopharmacy

In the landscape of radiopharmaceutical development, the choice of a chelator is a critical decision that profoundly influences the stability, pharmacokinetics, and ultimately, the diagnostic or therapeutic efficacy of a radiolabeled agent. A bifunctional chelator (BFC) serves a dual purpose: it must bind a radiometal ion with high affinity and kinetic inertness to prevent its release in vivo, and it must provide a reactive functional group for covalent conjugation to a biologically active targeting molecule, such as a peptide, antibody, or small molecule. Among the array of chelating agents, 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) has emerged as a cornerstone, particularly for its exceptional ability to form stable complexes with a variety of radiometals.[1] This technical guide provides a comprehensive overview of NOTA as a chelator for radiolabeling, offering detailed methodologies, quantitative data, and logical workflows to guide researchers and drug development professionals in this dynamic field.

Core Principles of the NOTA Chelator

NOTA is a macrocyclic chelator featuring a nine-membered triazacyclononane ring with three pendant acetate (B1210297) arms.[2] This structure creates a pre-organized cavity that is ideally suited for coordinating with trivalent metal ions, most notably Gallium-68 (B1239309) (⁶⁸Ga). The coordination involves the three nitrogen atoms of the macrocycle and the three carboxylate oxygen atoms, forming a highly stable hexadentate complex.[3] This high stability is a key advantage of NOTA, minimizing the in vivo release of the radiometal, which could otherwise lead to off-target radiation exposure and compromised imaging quality.[2][4]

Beyond ⁶⁸Ga, NOTA has demonstrated its versatility in chelating other medically relevant radiometals, including Copper-64 (⁶⁴Cu) for PET imaging and therapeutic applications, and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.[2][5] Furthermore, it is a critical component in the [¹⁸F]AlF labeling strategy, which combines the favorable nuclear properties of Fluorine-18 with the simplicity of chelation chemistry.[6][7]

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [64Cu]NOTA-pentixather enables high resolution PET imaging of CXCR4 expression in a preclinical lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimized labeling of NOTA-conjugated octreotide with F-18 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

An In-depth Technical Guide to Isothiocyanate Conjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of isothiocyanate conjugation chemistry, a cornerstone technique in bioconjugation for labeling proteins, antibodies, and other biomolecules. We will delve into the core chemical principles, provide detailed experimental protocols, and present quantitative data to enable researchers to effectively utilize this powerful methodology.

Core Principles of Isothiocyanate Conjugation

Isothiocyanates (R-N=C=S) are reactive compounds that readily form stable covalent bonds with nucleophilic groups on biomolecules.[1] The most common targets for isothiocyanate conjugation are primary amines, such as the N-terminus of a polypeptide chain and the ε-amino group of lysine (B10760008) residues.[2] This reaction results in the formation of a stable thiourea (B124793) linkage.[3][4]

The reactivity of isothiocyanates is highly dependent on pH.[5][6] At alkaline pH (typically 9.0-11.0), the reaction with primary amines is favored, as the amine groups are deprotonated and thus more nucleophilic.[5][6][7] At a more neutral pH (around 7), isothiocyanates can also react with thiol groups (e.g., from cysteine residues) to form a dithiocarbamate (B8719985) linkage, though this reaction is generally less favored for many common isothiocyanates compared to the reaction with amines at optimal pH.[5][7] The thiourea bond formed with amines is generally considered very stable for in vivo and in-cell applications.[8][9]

One of the most widely used isothiocyanate reagents is Fluorescein isothiocyanate (FITC), which attaches a fluorescent label to biomolecules, enabling their detection and quantification in a variety of applications, including flow cytometry, immunofluorescence, and microscopy.[3][4][]

The Chemical Reaction

The fundamental reaction of isothiocyanate conjugation involves the nucleophilic attack of a primary amine on the electrophilic carbon atom of the isothiocyanate group. This addition reaction forms a stable thiourea bond.

References

- 1. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. grokipedia.com [grokipedia.com]

- 4. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 5. benchchem.com [benchchem.com]

- 6. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]

- 9. researchgate.net [researchgate.net]

A Deep Dive into p-SCN-Bn-NOTA Trihydrochloride: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the bifunctional chelator p-SCN-Bn-NOTA trihydrochloride stands as a critical tool in the advancement of radiopharmaceuticals. Its unique properties facilitate the stable chelation of radiometals and covalent conjugation to biomolecules, enabling the development of targeted agents for diagnostic imaging and therapy.

This in-depth technical guide provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols, and a summary of key quantitative data. Visualizations of experimental workflows and relevant signaling pathways are also provided to enhance understanding.

Core Concepts: Understanding this compound

This compound, also known as (S)-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid trihydrochloride, is a macrocyclic chelator designed for the stable incorporation of radionuclides into targeting molecules such as peptides and antibodies. Its structure features two key components:

-

A NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocyclic cage: This hexadentate chelator forms exceptionally stable complexes with a variety of radiometals, most notably Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), which are widely used in Positron Emission Tomography (PET) imaging.

-

A para-isothiocyanatobenzyl (SCN-Bn) linker: This functional group reacts readily with primary amine groups (such as the ε-amino group of lysine (B10760008) residues) on biomolecules to form a stable thiourea (B124793) bond. This allows for the covalent attachment of the chelator-radiometal complex to the targeting vector.

This dual functionality makes p-SCN-Bn-NOTA a versatile platform for creating radiolabeled biomolecules for applications in oncology, particularly for targeting receptors that are overexpressed on the surface of cancer cells, such as the Gastrin-Releasing Peptide Receptor (GRPR) and the Epidermal Growth Factor Receptor (EGFR).[1][2]

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₂₀H₂₆N₄O₆S·3HCl |

| Molecular Weight | 559.9 g/mol [3] |

| CAS Number | 1583289-85-3[1] |

| Appearance | Off-white to beige solid |

| Purity | Typically >95% |

| Solubility | Soluble in aqueous acid (slightly), water (very slightly)[4] |

| Storage | Store at -20°C[4] |

Experimental Protocols

Conjugation of p-SCN-Bn-NOTA to Peptides and Antibodies

This protocol provides a general framework for the conjugation of p-SCN-Bn-NOTA to biomolecules containing primary amines. Optimization of parameters such as pH, temperature, and molar excess of the chelator may be required for specific applications.

Materials:

-

Peptide or antibody of interest

-

This compound

-

Sodium bicarbonate buffer (0.1 M, pH 8.5-9.0) or similar amine-free buffer

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification

-

Phosphate-buffered saline (PBS)

Procedure:

-

Biomolecule Preparation: Dissolve the peptide or antibody in the sodium bicarbonate buffer to a final concentration of 2-10 mg/mL. Ensure the pH is between 8.5 and 9.0 to facilitate the reaction with the isothiocyanate group.

-

Chelator Preparation: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

-

Conjugation Reaction: Add a 10- to 30-fold molar excess of the dissolved p-SCN-Bn-NOTA to the biomolecule solution. The reaction mixture is typically incubated for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Purification: Purify the resulting conjugate using a size-exclusion chromatography column (e.g., PD-10) pre-equilibrated with PBS to remove unconjugated chelator.

-

Characterization: The number of chelators conjugated per biomolecule can be determined using techniques such as MALDI-TOF mass spectrometry.

Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol outlines the radiolabeling of a NOTA-conjugated biomolecule with ⁶⁸Ga.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 N HCl

-

NOTA-conjugated biomolecule

-

Sodium acetate (B1210297) or HEPES buffer (pH 4.0-4.5)

-

C18 Sep-Pak cartridge for purification

-

Sterile water for injection

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl to obtain ⁶⁸GaCl₃.

-

Reaction Setup: In a sterile vial, add the NOTA-conjugated biomolecule (typically 5-20 µg) dissolved in the sodium acetate or HEPES buffer.

-

Radiolabeling: Add the ⁶⁸GaCl₃ eluate to the reaction vial. The reaction is typically performed at 95°C for 5-15 minutes.

-

Purification: Purify the radiolabeled conjugate using a C18 Sep-Pak cartridge pre-conditioned with ethanol and water. Elute the final product with ethanol and dilute with sterile water or saline.

-

Quality Control: Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should typically be >95%.

Quality Control

High-performance liquid chromatography (HPLC) is a standard method for determining the radiochemical purity of the final product.

-

System: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA is common.

-

Detection: A UV detector (at 220 or 280 nm) is used in series with a radioactivity detector.

-

Analysis: The retention time of the radiolabeled conjugate is compared to that of the unlabeled conjugate and free radiometal to determine radiochemical purity.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing p-SCN-Bn-NOTA and its conjugates.

Table 1: Radiolabeling and Stability Data

| Radiopharmaceutical | Radionuclide | Radiochemical Purity (%) | Molar Activity (GBq/µmol) | In Vitro Stability | Reference |

| ⁶⁸Ga-NOTA-TR01 | ⁶⁸Ga | >99 | >20 | >98% at 24h in PBS | |

| ⁶⁴Cu-NOTA-Bn-SCN-Aoc-BN(7-14) | ⁶⁴Cu | >95 | 12.4 | - | [5] |

| ⁶⁸Ga-SC691 | ⁶⁸Ga | >98 (post-purification) | 18.8 MBq/µg | >97% at 2h in PBS and FBS | [6] |

| ⁶⁴Cu-NOTA-HFn | ⁶⁴Cu | >98.5 | 72.96 ± 21.33 | Good stability in PBS up to 48h | [4] |

Table 2: In Vitro Cell Uptake Data

| Radiopharmaceutical | Cell Line | Target | Uptake (% added dose/5x10⁵ cells) | Time (min) | Reference |

| ⁶⁸Ga-NOTA-TR01 | HT29 (high TfR1) | TfR1 | 9.56 ± 0.17 | 120 | [3] |

| ⁶⁸Ga-NOTA-TR01 | LOVO (low TfR1) | TfR1 | 4.51 ± 0.22 | 120 | [3] |

| ⁶⁴Cu-NOTA-Bn-SCN-Aoc-BN(7-14) | PC-3 | GRPR | Max internalization: 896 ± 119 fmol/mg | - | [5] |

Table 3: In Vivo Biodistribution Data (%ID/g in Tumor-Bearing Mice)

| Radiopharmaceutical | Tumor Model | Tumor Uptake (%ID/g) | Time (h) | Key Organ Uptake (%ID/g) (Time) | Reference |

| ⁶⁸Ga-NOTA-TR01 | HT29 | 1.12 ± 0.16 | 2 | Kidney: ~1.5 (2h), Liver: ~0.5 (2h) | |

| ⁶⁴Cu-NOTA-Bn-SCN-Aoc-BN(7-14) | PC-3 | 2.76 | 1 | Pancreas: 19.7 (1h), Liver: 3.41 (1h) | [5] |

| ⁶⁸Ga-2 (PSMA-targeted) | PSMA+ PC3 PIP | 42.2 ± 6.7 | 1 | Kidney: 106 ± 23 (1h) | [7] |

| ⁶⁴Cu-NOTA-PEG₂Nle-CycMSHhex | B16/F10 Melanoma | 19.59 ± 1.48 | 2 | Kidney: 3.29 ± 0.61 (2h) | [7] |

Signaling Pathways

Radiopharmaceuticals developed using p-SCN-Bn-NOTA often target cell surface receptors that play a crucial role in cancer cell proliferation and survival. Understanding these pathways is essential for rational drug design.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are central to regulating cell proliferation, survival, and migration.[5][8]

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. GRP/GRPR signaling pathway aggravates hyperuricemia-induced renal inflammation and fibrosis via ABCG2-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. In vivo biodistribution and small animal PET of (64)Cu-labeled antimicrobial peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 64Cu-Labeled NOTA-Conjugated Lactam-Cyclized Alpha-Melanocyte-Stimulating Hormone Peptides with Enhanced Tumor to Kidney Uptake Ratios - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

An In-depth Technical Guide to p-SCN-Bn-NOTA: Properties and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties of p-SCN-Bn-NOTA (S-2-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid), a bifunctional chelating agent critical in the field of radiopharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document details its core characteristics, experimental protocols for its use, and a visual representation of its application workflow.

Core Physical and Chemical Properties

p-SCN-Bn-NOTA is a macrocyclic chelator designed for the stable complexation of radiometals and covalent conjugation to biomolecules. Its structure features a 1,4,7-triazacyclononane (B1209588) (NOTA) ring for metal chelation and a para-isothiocyanatobenzyl (p-SCN-Bn) group that serves as a linker to primary amines on proteins, peptides, and other targeting vectors.

Table 1: Physical and Chemical Properties of p-SCN-Bn-NOTA

| Property | Value | Reference(s) |

| Full Chemical Name | S-2-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid | [1] |

| Synonyms | (S)-p-SCN-Bn-NOTA, NOTA-NCS | [1] |

| CAS Number | 1206475-68-4 | [1] |

| Molecular Formula | C₂₀H₂₆N₄O₆S | [1] |

| Molecular Weight | 450.51 g/mol | [2][3] |

| Appearance | Off-white to beige solid | [3] |

| Solubility | Soluble in aqueous acid (slightly), water (very slightly), DMSO, DMF | [3][4][5] |

| Storage Conditions | Store at -20°C, sealed, away from moisture and light | [3][6] |

Metal Chelation and Stability

The NOTA macrocycle provides a pre-organized cavity that forms highly stable complexes with various radiometals, a phenomenon enhanced by the "macrocyclic effect".[1] This stability is crucial for in vivo applications to prevent the release of the radiometal. The stability of these complexes is quantified by the stability constant (log K), with higher values indicating a more stable complex.

Table 2: Stability Constants (log K) of NOTA with Relevant Radiometals

| Metal Ion | Ionic Radius (pm) | log K of NOTA Complex | Key Considerations | Reference(s) |

| Ga³⁺ | 62 | 31.1 | NOTA is an excellent chelator for Gallium-68, forming a highly stable complex. | [7] |

| Cu²⁺ | 73 | 23.33 | Forms a hexacoordinate complex with medium kinetic inertness. | [3] |

| In³⁺ | 80 | Not explicitly found for p-SCN-Bn-NOTA | DOTA is generally preferred for Indium-111 due to better size matching of the macrocyclic cavity. | |

| Y³⁺ | 90 | Not explicitly found for p-SCN-Bn-NOTA | DOTA is typically used for Yttrium-90 chelation in therapeutic applications. |

Note: Stability constants can be influenced by experimental conditions such as pH, temperature, and ionic strength.[1]

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of p-SCN-Bn-NOTA to biomolecules and subsequent radiolabeling.

Conjugation of p-SCN-Bn-NOTA to an Antibody (e.g., Trastuzumab)

This protocol describes the covalent attachment of the chelator to an antibody via the formation of a stable thiourea (B124793) bond.

-

Antibody Preparation:

-

Exchange the buffer of the antibody solution (e.g., Trastuzumab) with 0.1 M HEPES buffer at pH 8.5.

-

Concentrate the antibody solution to 10 mg/mL using a centrifugal concentrator.[2]

-

-

Conjugation Reaction:

-

Purification of the Conjugate:

-

Exchange the buffer of the reaction mixture to 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 6).

-

Concentrate the resulting immunoconjugate to 5 mg/mL using a Vivaspin-20 filter.[2]

-

The number of chelators per antibody can be determined using MALDI-TOF mass spectrometry.[8]

-

Radiolabeling of a NOTA-Conjugated Antibody with Copper-64

This protocol details the incorporation of the radionuclide ⁶⁴Cu into the NOTA-conjugated antibody.

-

Reaction Setup:

-

Incubation:

-

Incubate the reaction mixture for 30 minutes at 25°C.[2]

-

-

Quality Control and Purification:

-

Determine the radiolabeling efficiency using radio-iTLC.

-

Purify the [⁶⁴Cu]Cu-NOTA-antibody from unincorporated ⁶⁴Cu using a centrifugal filter.[2]

-

Dilute the purified radioimmunoconjugate to the desired final concentration (e.g., 0.5 mg/mL).[2]

-

Sterile filter the final product through a 0.2 µm filter before in vivo use.[2]

-

Conjugation of p-SCN-Bn-NOTA to a Peptide

This protocol outlines the conjugation of the chelator to a peptide containing a primary amine.

-

Reaction Setup:

-

Incubation:

-

Purification:

Radiolabeling of a NOTA-Conjugated Peptide with Gallium-68

This protocol describes the rapid and efficient labeling of a NOTA-peptide conjugate with ⁶⁸Ga.

-

⁶⁸Ga Elution:

-

Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using 0.04 M HCl.[5]

-

-

Radiolabeling Reaction:

-

Add the NOTA-conjugated peptide (e.g., 15 µg) to the ⁶⁸GaCl₃ eluate.[5]

-

Adjust the pH of the reaction mixture to between 3.5 and 4.5 using a sodium acetate buffer.

-

Incubate the reaction at room temperature for 5-10 minutes.[9] For some conjugates, gentle heating at 40°C may improve radiochemical yield.[9]

-

-

Quality Control and Purification:

-

Determine the radiochemical purity using radio-HPLC or radio-TLC.

-

If necessary, the radiolabeled peptide can be purified using a C18 Sep-Pak cartridge.

-

Visualizing the Workflow

The following diagram illustrates the general workflow for the conjugation of p-SCN-Bn-NOTA to a biomolecule and subsequent radiolabeling for use in PET imaging.

Caption: Experimental workflow for biomolecule radiolabeling with p-SCN-Bn-NOTA.

References

- 1. benchchem.com [benchchem.com]

- 2. Methods for the Production of Radiolabeled Bioagents for ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Methods for Radiolabelling Nanoparticles: PET Use (Part 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to p-SCN-Bn-NOTA (CAS Number: 1583289-85-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of S-2-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid, commonly known as p-SCN-Bn-NOTA. It is a bifunctional chelator widely utilized in the field of nuclear medicine and molecular imaging. This document details its physicochemical properties, experimental protocols for conjugation and radiolabeling, and a summary of its application in developing radiopharmaceuticals for PET and SPECT imaging. Particular emphasis is placed on its use with Gallium-68 and Copper-64. Furthermore, this guide presents key signaling pathways relevant to the targets of NOTA-conjugated biomolecules and provides a comparative analysis with other common chelators.

Physicochemical Properties

p-SCN-Bn-NOTA is a macrocyclic chelator featuring a reactive isothiocyanate (-NCS) group. This functional group allows for the covalent attachment to primary amines on biomolecules such as peptides and antibodies, forming a stable thiourea (B124793) bond. The NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) framework provides a high-affinity coordination site for various radiometals. The trihydrochloride salt form is commonly supplied.

| Property | Value | Reference |

| CAS Number | 1583289-85-3 (Trihydrochloride) | [1][2][3] |

| Alternate CAS Number | 147597-66-8 (Parent Compound) | [3] |

| Molecular Formula | C₂₀H₂₉Cl₃N₄O₆S | [2] |

| Molecular Weight | 559.89 g/mol | [1][2] |

| IUPAC Name | 2,2',2''-(2-(4-isothiocyanatobenzyl)-1,4,7-triazonane-1,4,7-triyl)triacetic acid trihydrochloride | N/A |

| Purity | Typically >95% | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water and DMSO | N/A |

| Storage | Store at -20°C | [] |

Experimental Protocols

Conjugation of p-SCN-Bn-NOTA to Peptides and Antibodies

The isothiocyanate group of p-SCN-Bn-NOTA reacts with primary amine groups (e.g., the ε-amino group of lysine (B10760008) residues) on peptides and antibodies to form a stable thiourea linkage.

Materials:

-

p-SCN-Bn-NOTA

-

Peptide or antibody of interest

-

Sodium bicarbonate buffer (0.1 M, pH 8.5-9.0) or similar alkaline buffer

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (optional, to dissolve p-SCN-Bn-NOTA)

-

Size-exclusion chromatography (SEC) columns (e.g., PD-10) for purification

-

Phosphate-buffered saline (PBS)

Protocol:

-

Preparation of Biomolecule: Dissolve the peptide or antibody in the sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.

-

Preparation of p-SCN-Bn-NOTA: Dissolve p-SCN-Bn-NOTA in a small amount of DMF or DMSO, and then add it to the biomolecule solution. A 10- to 20-fold molar excess of the chelator to the biomolecule is typically used.[5]

-

Conjugation Reaction: Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 2 to 18 hours. The optimal reaction time and temperature should be determined empirically for each specific biomolecule.

-

Purification: Remove the unreacted p-SCN-Bn-NOTA and any small molecule byproducts by size-exclusion chromatography. Equilibrate the SEC column with PBS and elute the conjugated biomolecule.

-

Characterization: The number of chelators conjugated per biomolecule can be determined by mass spectrometry.

Radiolabeling with Gallium-68 (⁶⁸Ga)

⁶⁸Ga is a positron-emitting radionuclide with a short half-life (68 minutes), making it ideal for PET imaging. NOTA chelators exhibit rapid and efficient complexation with ⁶⁸Ga at room temperature.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

NOTA-conjugated biomolecule

-

Sodium acetate (B1210297) or HEPES buffer (0.1-0.5 M, pH 4.0-5.5)

-

Sterile, metal-free water

-

Solid-phase extraction (SPE) cartridge (e.g., C18) for purification

-

Ethanol

-

Saline

Protocol:

-

Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain [⁶⁸Ga]GaCl₃.

-

Buffering: Add the sodium acetate or HEPES buffer to the [⁶⁸Ga]GaCl₃ eluate to adjust the pH to 4.0-5.5.

-

Radiolabeling Reaction: Add the NOTA-conjugated biomolecule (typically 10-50 µg) to the buffered ⁶⁸Ga solution.

-

Incubation: Incubate the reaction mixture at room temperature for 5-15 minutes. Gentle heating (e.g., 40°C) can sometimes improve radiochemical yield but is often not necessary.[6]

-

Purification: Purify the ⁶⁸Ga-labeled biomolecule using an SPE cartridge. Load the reaction mixture onto the cartridge, wash with sterile water to remove unreacted ⁶⁸Ga, and elute the final product with a small volume of ethanol/saline mixture.

-

Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC.

Radiolabeling with Copper-64 (⁶⁴Cu)

⁶⁴Cu is another positron-emitting radionuclide with a longer half-life (12.7 hours), suitable for imaging biological processes that occur over a longer duration.

Materials:

-

[⁶⁴Cu]CuCl₂ solution

-

NOTA-conjugated biomolecule

-

Ammonium acetate or sodium acetate buffer (0.1-0.5 M, pH 5.5-6.5)

-

Sterile, metal-free water

-

Size-exclusion chromatography (SEC) or SPE for purification

Protocol:

-

Buffering: Dilute the [⁶⁴Cu]CuCl₂ solution with the appropriate buffer to achieve a pH of 5.5-6.5.

-

Radiolabeling Reaction: Add the NOTA-conjugated biomolecule to the buffered ⁶⁴Cu solution.

-

Incubation: Incubate the reaction mixture at 37-40°C for 15-60 minutes.[6]

-

Purification: Purify the ⁶⁴Cu-labeled biomolecule using SEC or an SPE cartridge as described for ⁶⁸Ga.

-

Quality Control: Assess the radiochemical purity by radio-TLC or radio-HPLC.

Quantitative Data

The performance of p-SCN-Bn-NOTA conjugated radiopharmaceuticals is summarized in the following tables.

Table 1: Radiolabeling Efficiency and Stability

| Radiopharmaceutical | Radionuclide | Biomolecule | Radiochemical Yield (%) | In Vitro Stability (Serum, 4h) | Reference |

| ⁶⁸Ga-NOTA-RGD | ⁶⁸Ga | c(RGDyK) | >95% | 98 ± 1% | N/A |

| ⁶⁸Ga-NOTA-PSMA | ⁶⁸Ga | PSMA inhibitor | ~95-99% | N/A | [7] |

| ⁶⁴Cu-NOTA-RGD-BBN | ⁶⁴Cu | RGD-Bombesin | >90% | N/A | [6] |

| ⁶⁴Cu-NOTA-Aoc-BN(7-14) | ⁶⁴Cu | Bombesin analog | >95% | >95% (24h) | [8] |

Table 2: In Vitro Binding Affinity

| Radiopharmaceutical | Target | Cell Line | IC₅₀ (nM) | Reference |

| NOTA-Bn-SCN-Aoc-BN(7-14) | GRPR | PC-3 | 1.4 | [][8] |

| Ga-NOTA-PSMA | PSMA | PC3 PIP | 8.4 ± 1.1 | [7] |

Table 3: In Vivo Biodistribution (%ID/g at 1h post-injection in mice)

| Radiopharmaceutical | Tumor | Blood | Liver | Kidneys | Reference |

| ⁶⁸Ga-NOTA-PSMA | 19.5 ± 1.8 (PC3 PIP) | 0.9 ± 0.1 | 0.8 ± 0.2 | 11.0 ± 4.5 | [7] |

| ⁶⁴Cu-NOTA-Aoc-BN(7-14) | 2.8 ± 0.3 (PC-3) | 0.45 ± 0.05 | 3.6 ± 0.4 | 1.6 ± 0.2 | [8] |

| ⁶⁴Cu-NOTA-RGD-BBN | ~2.5 (MDA-MB-435) | ~1.5 | ~2.0 | ~7.0 | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by NOTA-conjugated radiopharmaceuticals and a general experimental workflow.

Caption: General experimental workflow for the synthesis, radiolabeling, and application of NOTA-bioconjugates.

Caption: Simplified overview of the EGFR signaling cascade.

Caption: Simplified overview of the GRPR signaling cascade.

References

- 1. 1583289-85-3|2,2',2''-(2-(4-Isothiocyanatobenzyl)-1,4,7-triazonane-1,4,7-triyl)triacetic acid trihydrochloride|BLD Pharm [bldpharm.com]

- 2. aablocks.com [aablocks.com]

- 3. Buy Online CAS Number 1583289-85-3 - TRC - p-SCN-Bn-NOTA Trihydrochloride, Technical Grade | LGC Standards [lgcstandards.com]

- 5. researchgate.net [researchgate.net]

- 6. 18F, 64Cu, and 68Ga labeled RGD-bombesin heterodimeric peptides for PET imaging of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro and In Vivo Evaluation of a 64Cu-Labeled NOTA-Bn-SCN-Aoc-Bombesin Analogue in Gastrin-Releasing Peptide Receptor Expressing Prostate Cancer: 64Cu- NOTA-Bn-SCN-Aoc-Bombesin in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Researcher's Guide to Macrocyclic Chelators: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biomedical research and drug development, the precise delivery and imaging of therapeutic and diagnostic agents are paramount. Macrocyclic chelators have emerged as indispensable tools in this arena, offering a stable and versatile platform for coordinating with a wide range of metal ions. Their unique structural properties, characterized by a pre-organized cyclic framework, impart exceptional thermodynamic stability and kinetic inertness to the resulting metal complexes. This high stability is critical for in vivo applications, minimizing the premature release of the metal ion, which can lead to off-target toxicity and compromised efficacy of imaging and therapeutic agents.

This technical guide provides a comprehensive overview of the core applications of macrocyclic chelators in research, with a particular focus on their roles in the development of radiopharmaceuticals for PET and SPECT imaging, targeted radionuclide therapy, and as contrast agents for Magnetic Resonance Imaging (MRI). We will delve into the quantitative aspects of their performance, provide detailed experimental protocols for their use, and visualize key processes and pathways to facilitate a deeper understanding of their function.

Core Applications of Macrocyclic Chelators

The primary applications of macrocyclic chelators in research can be broadly categorized into two major fields:

-

Radiopharmaceuticals: Macrocyclic chelators are fundamental to the design of radiopharmaceuticals. They form stable complexes with a variety of radiometals used in Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and targeted radionuclide therapy, including alpha and beta emitters. By attaching these chelator-radionuclide complexes to targeting biomolecules such as peptides and antibodies, researchers can selectively deliver radiation to specific cells or tissues for imaging or therapeutic purposes.

-

Magnetic Resonance Imaging (MRI): In MRI, macrocyclic chelators are used to create stable complexes with paramagnetic metal ions, most notably Gadolinium(III). These complexes act as contrast agents, enhancing the relaxation rates of water protons in their vicinity and thereby improving the contrast of the resulting images. The high stability of macrocyclic chelator-Gd(III) complexes is a crucial safety feature, reducing the risk of toxic free Gd(III) ion release in the body.

Quantitative Data on Macrocyclic Chelator Performance

The efficacy of a macrocyclic chelator is determined by several key quantitative parameters, including its thermodynamic stability and kinetic inertness when complexed with a metal ion. The following tables summarize these critical data points for commonly used macrocyclic chelators with various medically relevant metal ions.

Table 1: Thermodynamic Stability Constants (log K) of Macrocyclic Chelator-Metal Complexes

| Chelator | Metal Ion | log K | Reference(s) |

| DOTA | Gd(III) | 22.19 | [1] |

| DOTA | ⁶⁸Ga(III) | 21.3 | [2] |

| DOTA | ¹⁷⁷Lu(III) | ~24 | [2] |

| DOTA | ⁶⁴Cu(II) | ~22 | [3] |

| NOTA | ⁶⁸Ga(III) | 31.1 | [2] |

| NOTA | ⁶⁴Cu(II) | ~21 | |

| TETA | ⁶⁴Cu(II) | ~21 | [3] |

| Macropa | ²²⁵Ac(III) | High | [4] |

Note: Stability constants can vary depending on experimental conditions such as pH, temperature, and ionic strength.

Table 2: Kinetic Inertness of Macrocyclic Chelator-Metal Complexes

| Chelator-Metal Complex | Condition | Dissociation Half-life (t₁/₂) | Reference(s) |

| [Gd(DOTA)]⁻ | Physiological | Very High | [1] |

| [⁶⁸Ga(NOTA)] | Serum | High | [2] |

| [⁶⁴Cu(CB-TE2A)] | Serum | High | [5] |

| [²¹³Bi(macropa)]⁺ | DTPA challenge | ~40 min | [6] |

| [²¹³Bi(macropaquin)]⁺ | DTPA challenge | 14 h | [6] |

Note: Kinetic inertness is often assessed through challenge studies with competing chelators or under acidic conditions.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of a bifunctional macrocyclic chelator, its conjugation to a biomolecule, and the subsequent radiolabeling process.

Protocol 1: Synthesis of DOTA-NHS Ester

This protocol describes the synthesis of an N-hydroxysuccinimide (NHS) ester of DOTA, a common bifunctional chelator used for conjugation to primary amines on biomolecules.

Materials:

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)

-

N-hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Diethyl ether

-

Trifluoroacetic acid (TFA)

-

Round bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Activation of DOTA: In a round bottom flask, dissolve DOTA (1 equivalent) and NHS (1 equivalent) in anhydrous DMF.

-

Add DCC (1.1 equivalents) to the solution and stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

For DOTA tris-tertiary butylester mono-NHS ester synthesis: Dissolve DOTA tris-tertiary butylester mono-NHS (13 g) in dichloromethane (40 ml) in a round bottom flask. Add trifluoroacetic acid (60 ml) and stir at room temperature for at least 12 hours.[7]

-

Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[7]

-

Wash the resulting solid with anhydrous diethyl ether two times to remove any remaining impurities.[7]

-

Dry the final product, DOTA-NHS ester, under vacuum.

Protocol 2: Conjugation of DOTA-NHS Ester to an Antibody

This protocol details the conjugation of the synthesized DOTA-NHS ester to a monoclonal antibody.

Materials:

-

Monoclonal antibody (in a suitable buffer, e.g., phosphate-buffered saline, pH 7.2-8.0)

-

DOTA-NHS ester

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography column (e.g., PD-10)

-

Reaction tubes

-

Spectrophotometer

Procedure:

-

Antibody Preparation: Prepare a solution of the monoclonal antibody at a concentration of 1-10 mg/mL in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

-

DOTA-NHS Ester Solution: Dissolve the DOTA-NHS ester in anhydrous DMSO to a concentration of 10-20 mg/mL immediately before use.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the DOTA-NHS ester solution to the antibody solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

Purification: Purify the DOTA-conjugated antibody from the unreacted chelator and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate (B1210297), pH 7.0).

-

Collect the fractions containing the antibody-DOTA conjugate, identified by monitoring the absorbance at 280 nm.

-

Determine the number of chelators conjugated per antibody molecule using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of radiometal and measuring the specific activity.

Protocol 3: Radiolabeling of DOTA-Peptide with Gallium-68

This protocol describes a common method for radiolabeling a DOTA-conjugated peptide with Gallium-68 (⁶⁸Ga) for PET imaging.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

DOTA-conjugated peptide (e.g., DOTATATE)

-

Sterile 0.1 M HCl

-

Sodium acetate buffer (pH 4.5)

-

Heating block or water bath

-

Reaction vial

-

Syringes and needles

-

ITLC or HPLC system for quality control

Procedure:

-

Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl to obtain a solution of ⁶⁸GaCl₃.

-

Reaction Mixture Preparation: In a sterile reaction vial, add the DOTA-conjugated peptide (typically 10-50 µg).

-

Add sodium acetate buffer to the vial to adjust the pH to 3.5-4.5.

-

Add the ⁶⁸GaCl₃ eluate to the reaction vial.

-

Labeling Reaction: Heat the reaction mixture at 90-95°C for 5-15 minutes. For NOTA-conjugated peptides, the reaction can often be performed at room temperature.[8]

-

Quality Control: After the incubation period, perform quality control to determine the radiochemical purity of the ⁶⁸Ga-DOTA-peptide. This is typically done using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

-

The final product should be sterile and pyrogen-free for in vivo use.

Visualizing Core Concepts with Graphviz

Radiopharmaceutical Development Workflow

The development of a radiopharmaceutical involves a series of well-defined steps, from the initial design to preclinical and clinical evaluation.

Mechanism of Chelation by DOTA

DOTA encapsulates a metal ion through coordination with its four nitrogen atoms and four carboxylate oxygen atoms, forming a highly stable complex.

Somatostatin (B550006) Receptor Signaling in Targeted Therapy

Radiolabeled somatostatin analogues, such as ¹⁷⁷Lu-DOTATATE, bind to somatostatin receptors (SSTRs) on neuroendocrine tumors, leading to internalization and delivery of a therapeutic radiation dose.

Mechanism of T1 Relaxation Enhancement by Gd-DOTA

Gd-DOTA enhances the T1 relaxation rate of nearby water protons, leading to a brighter signal in T1-weighted MRI images.

Conclusion

Macrocyclic chelators are foundational to the advancement of molecular imaging and targeted radionuclide therapy. Their ability to form highly stable and kinetically inert complexes with a diverse range of metal ions has enabled the development of safer and more effective diagnostic and therapeutic agents. The continued exploration of novel macrocyclic structures and their applications promises to further revolutionize personalized medicine by providing researchers and clinicians with powerful tools to visualize, characterize, and treat disease at the molecular level. This guide serves as a fundamental resource for professionals in the field, providing the necessary quantitative data, detailed protocols, and conceptual visualizations to effectively harness the power of macrocyclic chelators in their research endeavors.

References

- 1. Tuning the Kinetic Inertness of Bi3+ Complexes: The Impact of Donor Atoms on Diaza-18-crown-6 Ligands as Chelators for 213Bi Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. US6838557B1 - Process for making a chelating agent for labeling biomolecules using preformed active esters - Google Patents [patents.google.com]

- 8. Radiolabeling of TETA- and CB-TE2A-conjugated peptides with copper-64 - PubMed [pubmed.ncbi.nlm.nih.gov]

p-SCN-Bn-NOTA: A Technical Guide to Solubility and Storage for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility and storage conditions for the bifunctional chelator p-SCN-Bn-NOTA (2-S-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid). Aimed at researchers, scientists, and professionals in drug development, this document consolidates critical information for the effective handling and application of this compound in radiolabeling, bioconjugation, and the development of targeted diagnostics and therapeutics.

Overview of p-SCN-Bn-NOTA